molecular formula C12H11NO3S B2363120 2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole CAS No. 2411308-08-0

2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole

Cat. No.: B2363120
CAS No.: 2411308-08-0
M. Wt: 249.28
InChI Key: KRFWQIQUPUKZGD-UHFFFAOYSA-N
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Description

2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole is an organic compound that features an oxirane (epoxide) ring, a phenoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole typically involves the reaction of 4-(oxiran-2-ylmethoxy)phenol with 2-bromo-1,3-thiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromine-substituted thiazole, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines and thiols can react with the phenoxy group.

Major Products

    Oxidation: Formation of diols from the epoxide ring.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure with a benzoic acid group instead of a thiazole ring.

    2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide: Contains an acetamide group instead of a thiazole ring.

Uniqueness

2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole is unique due to the presence of both an oxirane ring and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-3-10(16-12-13-5-6-17-12)4-2-9(1)14-7-11-8-15-11/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFWQIQUPUKZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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